4-Methylcyclohexanol
Overview
Description
4-Methylcyclohexanol is an organic compound with the molecular formula C₇H₁₄O. It is a derivative of cyclohexanol, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in organic synthesis and industrial processes .
Mechanism of Action
Target of Action
4-Methylcyclohexanol, also known as Hexahydro-p-cresol , is a chemical compound with the molecular formula C7H14O
The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
One study used this compound to investigate its effects on oviposition . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
It has been used in a study to investigate its effects on oviposition . More research is needed to describe these effects in detail.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanol can be synthesized through the hydrogenation of 4-methylcyclohexanone. The process involves the reduction of the ketone group to an alcohol group using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylcyclohexanone. The reaction is typically carried out under high pressure and temperature conditions to ensure complete conversion of the ketone to the alcohol .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Methylcyclohexanone.
Reduction: 4-Methylcyclohexane.
Substitution: 4-Methylcyclohexyl chloride or bromide.
Scientific Research Applications
4-Methylcyclohexanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclohexanol: The parent compound, differing only by the absence of the methyl group.
4-Methylcyclohexanone: The oxidized form of 4-Methylcyclohexanol.
4-Methylcyclohexane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its parent compound, cyclohexanol. The presence of the methyl group at the fourth position influences its steric and electronic characteristics, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Methylcyclohexanol (4-MCH) is a cyclic alcohol with the chemical formula C₇H₁₄O. It has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of 4-MCH, focusing on its toxicity, metabolic effects, and potential applications in research.
This compound is characterized by a cyclohexane ring with a methyl group attached to the fourth carbon atom. Its structural formula can be represented as follows:
This configuration influences its chemical reactivity and biological interactions.
Acute and Chronic Toxicity
Recent studies have assessed the acute and chronic toxicity of 4-MCH. According to a study published in Environmental Toxicology:
- Acute Toxicity : 4-MCH exhibits moderate acute toxicity. In rodent models, it has been shown to cause skin and eye irritation. The oral LD50 (lethal dose for 50% of the population) is reported to be around 4702 mg/L for yeast cells and 148.7 mg/L for human lung epithelial cells (A549) .
- Chronic Effects : Prolonged exposure has been linked to genotoxic effects, as evidenced by DNA damage in human cells. This raises concerns regarding its potential role in chronic carcinogenesis .
Mechanistic Insights
The mechanistic toxicity of 4-MCH was explored through proteomic analyses in yeast cells and transcriptional studies in human cells. Key findings include:
- Induction of oxidative stress and disruption of transmembrane transport mechanisms.
- Activation of DNA damage-related biomarkers in human A549 cells, suggesting a need for further chronic toxicity evaluation .
Metabolism and Biotransformation
4-MCH undergoes metabolic transformations that can influence its biological activity. Notably:
- It is metabolized via cytochrome P450 enzymes, leading to various metabolites that may exhibit different toxicological profiles.
- Studies indicate that the metabolites can induce oxidative stress and alter cellular antioxidant capacities .
Study on Genotoxicity
In an investigation focusing on the genotoxic potential of 4-MCH, researchers utilized high-throughput screening methods to evaluate its effects on human cell lines. The results indicated significant DNA damage at concentrations as low as 55.7 mg/L when combined with liver S9 fractions, highlighting its potential risks .
Environmental Impact Assessment
A study assessing the environmental impact of 4-MCH revealed that it could affect aquatic life due to its moderate toxicity levels. The compound's presence in wastewater samples raised concerns about bioaccumulation and ecological disruption .
Comparative Analysis with Related Compounds
Compound | Acute Toxicity (LD50) | Genotoxicity | Metabolic Pathway |
---|---|---|---|
This compound | 148.7 mg/L (human) | Yes | Cytochrome P450 metabolism |
2-Methylcyclohexanol | Higher than 4-MCH | Moderate | Similar metabolic pathways |
Cyclohexanol | Lower than 4-MCH | No | Direct conjugation pathways |
Properties
IUPAC Name |
4-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCXKGKQLNYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Record name | 4-METHYLCYCLOHEXANOL | |
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DSSTOX Substance ID |
DTXSID0060434, DTXSID301032962, DTXSID701032964 | |
Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Boiling Point |
173 °C | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Flash Point |
70 °C c.c. | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Solubility |
Solubility in water: poor | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Density |
Relative density (water = 1): 0.92 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 4-Methylcyclohexanol | |
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CAS No. |
589-91-3, 7731-28-4, 7731-29-5 | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol, cis- | |
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Record name | 4-Methylcyclohexanol, trans- | |
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Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Record name | cis-4-methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Melting Point |
-9.2 °C (cis-isomer) | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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